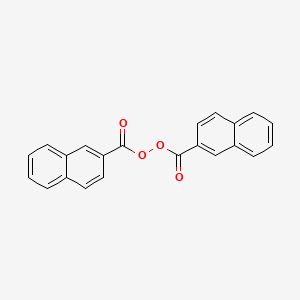
Bis(2-naphthoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-naphthoyl) peroxide is an organic peroxide compound characterized by the presence of two naphthoyl groups attached to a peroxide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-naphthoyl) peroxide typically involves the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→(C10H7CO)2O2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-naphthoyl) peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction of this compound can yield 2-naphthol and other related compounds.
Substitution: The naphthoyl groups can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related quinonoid compounds.
Reduction: 2-Naphthol and other reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthoyl derivatives.
Scientific Research Applications
Bis(2-naphthoyl) peroxide has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(2-naphthoyl) peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bis(1-naphthoyl) peroxide: Similar structure but with 1-naphthoyl groups.
Benzoyl peroxide: Commonly used peroxide with benzoyl groups.
Acetyl peroxide: Peroxide with acetyl groups.
Uniqueness
Bis(2-naphthoyl) peroxide is unique due to the presence of 2-naphthoyl groups, which impart distinct reactivity and stability compared to other peroxides. Its ability to participate in specific oxidation and substitution reactions makes it valuable in various chemical processes.
Properties
CAS No. |
38512-20-8 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
naphthalene-2-carbonyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
CZZLBDWXSJTBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















